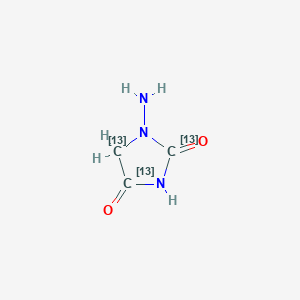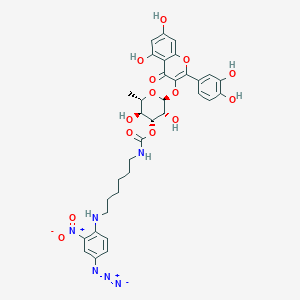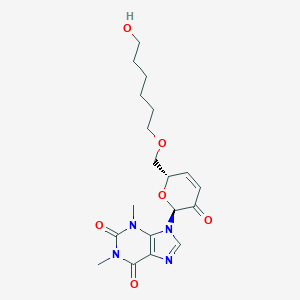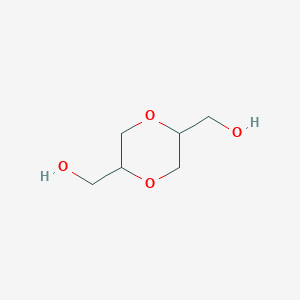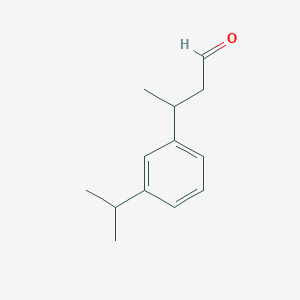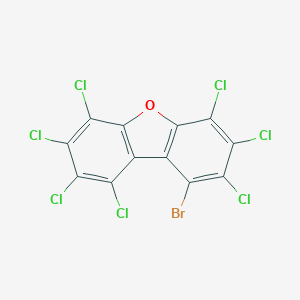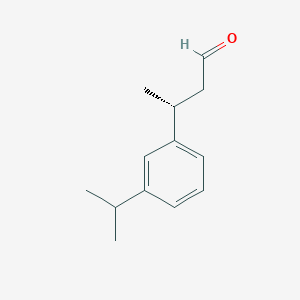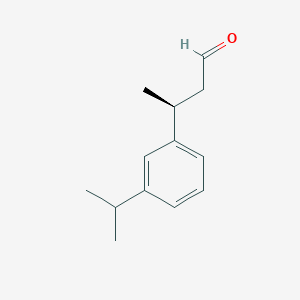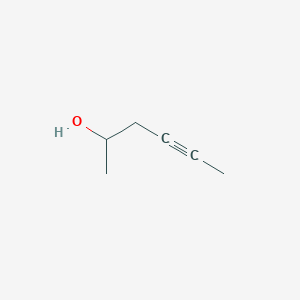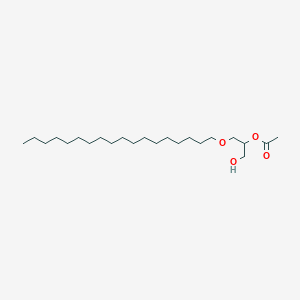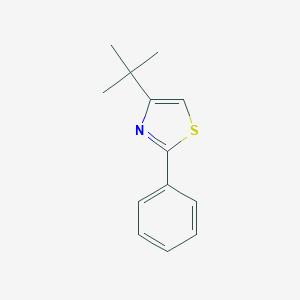![molecular formula C14H15NO7 B026896 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid CAS No. 860295-23-4](/img/structure/B26896.png)
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid, such as 3,4-dihydroxy-L-glutamic acid derivatives, involves enantiospecific methodologies and strategies to achieve the desired stereochemistry and functionalization. For instance, the first synthesis of one of the stereoisomers of 3,4-dihydroxy-L-glutamic acid, which acts as a metabotropic glutamate receptor agonist, was accomplished through a Lewis acid-catalyzed reaction of benzyl alcohol with a D-ribose-derived aziridino-gamma-lactone (Dauban et al., 2000). Enantioselective syntheses of cyclopentanedicarboxylic amino acids, serving as rigid and functionalized analogues of L-glutamic acid, have also been achieved, demonstrating the complexity and versatility of synthetic approaches in this area (Battistini et al., 2004).
Applications De Recherche Scientifique
Neuroscience and Neurology : L-glutamate receptors in the central nervous system are implicated in neuronal growth, differentiation, survival, excitotoxicity, oxidative stress, and aging (Michaelis, 1998). High-affinity glutamate transporters are essential for neurotransmitter clearance, and their malfunction is linked to neurodegenerative diseases like Alzheimer's and ALS (Gegelashvili & Schousboe, 1997). Additionally, the glutamate-binding protein, a key subunit of the NMDA receptor complex, plays a crucial role in neurodevelopment, memory formation, seizures, and neuronal degeneration (Tilakaratne et al., 1991).
Pharmacology and Drug Development : Competitive AMPA receptor antagonists, derived from L-glutamic acid analogs, show promise as neuroprotectants in neurodegenerative diseases and are undergoing clinical evaluation (Catarzi et al., 2007). LY339434, a potent GluR5 kainate receptor agonist based on a glutamic acid analogue, is useful for studying the functional role of these receptors (Pedregal et al., 2000).
Cancer Research : L-glutamic acid dihydroxyanilides were studied for their antitumor effects against experimental melanoma, although they showed no significant activity, possibly due to increased toxicity (Wick, Rosowsky, & Ratliff, 1980).
Chemical Synthesis : Studies demonstrate successful synthesis of various L-glutamic acid analogs for different applications. For example, the synthesis of (E)--substituted 3,4-dehydroglutamic acids (Rubio & Ezquerra, 1995) and stereocontrolled synthesis of chiral analogs of nylon using L-glutamic acid as a template (Orgueira & Varela, 1997).
Food Science : In the context of food science, N-phenylpropenoyl-L-amino acids, related to L-glutamic acid, contribute to the astringent taste of nonfermented cocoa beans and roasted cocoa nibs (Stark & Hofmann, 2005).
Propriétés
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRWIWEDONYKC-MAHOQKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345640 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
CAS RN |
860295-23-4 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3',4'-DIHYDROXY-(E)-CINNAMOYL)-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4KY6D28SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




